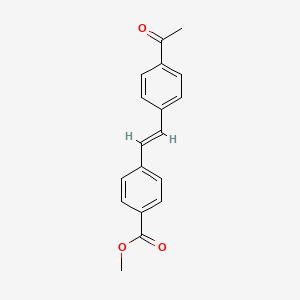

4-Acetyl-4'-carbomethoxystilbene

Descripción

4-Acetyl-4'-carbomethoxystilbene is a stilbene derivative characterized by an acetyl group (-COCH₃) at the 4-position and a carbomethoxy group (-COOCH₃) at the 4'-position of the stilbene backbone. Stilbenes are ethylene-bridged aromatic compounds with diverse biological and material applications due to their structural versatility and electronic properties. The acetyl and carbomethoxy substituents likely influence its electronic profile, solubility, and reactivity, making it a candidate for optoelectronic materials or bioactive molecule development.

Propiedades

Fórmula molecular |

C18H16O3 |

|---|---|

Peso molecular |

280.3 g/mol |

Nombre IUPAC |

methyl 4-[(E)-2-(4-acetylphenyl)ethenyl]benzoate |

InChI |

InChI=1S/C18H16O3/c1-13(19)16-9-5-14(6-10-16)3-4-15-7-11-17(12-8-15)18(20)21-2/h3-12H,1-2H3/b4-3+ |

Clave InChI |

CWSWJDRBVQPDCO-ONEGZZNKSA-N |

SMILES isomérico |

CC(=O)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C(=O)OC |

SMILES canónico |

CC(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)OC |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of Methyl 4’-acetyl-4-stilbenecarboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-acetylbenzaldehyde and methyl 4-bromobenzoate.

Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-acetylbenzaldehyde with methyl 4-bromobenzoate in the presence of a palladium catalyst and a base. This reaction forms the stilbene backbone.

Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Methyl 4’-acetyl-4-stilbenecarboxylate undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The carbonyl group in the acetyl moiety can be reduced to form an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid or bromine . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Methyl 4’-acetyl-4-stilbenecarboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe in studying the interactions of stilbene derivatives with biological targets.

Industry: It is used in the production of materials with specific optical properties, such as liquid crystals.

Mecanismo De Acción

The mechanism of action of Methyl 4’-acetyl-4-stilbenecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The stilbene backbone allows it to bind to specific sites, modulating biological pathways. For example, stilbene derivatives are known to inhibit tyrosine kinases, which play a role in cell signaling and cancer progression . The acetyl and carboxylate groups enhance its binding affinity and specificity.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Stilbene Derivatives

Key Observations:

- Electron-Donating vs. Withdrawing Groups: The acetyl and carbomethoxy groups in 4-acetyl-4'-carbomethoxystilbene are electron-withdrawing, similar to the cyano group in 4-dimethylamino-4′-cyanostilbene . This contrasts with electron-donating groups like methoxy (-OCH₃) or amino (-NH₂), which enhance π-conjugation and bioactivity (e.g., antimicrobial properties in 4-methoxystilbene derivatives) .

- Solubility: Long alkoxy chains (e.g., dodecoxy in 4-methoxy-4'-dodecoxy-trans-stilbene) improve solubility in nonpolar solvents, whereas polar groups like carbomethoxy may enhance water solubility .

Table 2: Antimicrobial Activity of Selected Stilbenes

- Activity Trends : Methoxy and hydroxy groups at specific positions (e.g., 3-methoxy-4,4'-hydroxystilbene) enhance antifungal activity, likely due to improved membrane interaction or redox modulation . The absence of hydroxyl groups in 4-acetyl-4'-carbomethoxystilbene may reduce antimicrobial efficacy but could favor other applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.